2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)11(15)14-6-10(7-16-2)12(8-14)4-3-5-12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZQFAFCCOXXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCC2)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a synthetic compound notable for its unique spirocyclic structure, which includes a chloro substituent and a methoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is , with a molecular weight of approximately 245.74 g/mol. Its structural features contribute to its reactivity and biological interactions.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClNO2 |
| Molecular Weight | 245.74 g/mol |
| CAS Number | 2098071-56-6 |
| Structure | Spirocyclic with chloro and methoxymethyl groups |
Antimicrobial Properties
Preliminary studies indicate that 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one exhibits promising antimicrobial activity . Compounds with similar structural features have been shown to inhibit bacterial growth effectively, suggesting that this compound may also possess therapeutic potential in combating infections.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties , which are critical in preventing oxidative stress-related damage in cells. Antioxidants play a vital role in scavenging free radicals and protecting cellular components from oxidative damage.
Interaction studies have focused on the binding affinity of this compound with various biological targets, including enzymes and receptors. Such interactions are essential for understanding the mechanism of action and potential therapeutic uses. For instance, compounds with similar structures have demonstrated interactions with neurotransmitter receptors, indicating possible applications in neurology.
Comparative Analysis
To elucidate the uniqueness of 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | 2098071-56-6 | Chloro and methoxymethyl groups | Antimicrobial, antioxidant |
| 3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | 2098109-64-7 | Amino group instead of chloro | Antimicrobial activity |
| 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | 2098134-20-2 | Ethoxy group instead of methoxy | Potentially similar biological activity |
| 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | 2098109-18-1 | Hydroxymethyl group | Antioxidant properties |
The distinct combination of functional groups in 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one may confer unique biological activities compared to these similar compounds.
Case Studies
Several studies have explored the biological effects of compounds related to the spirocyclic structure found in 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one.
Case Study: Antioxidant Effects in HepG2 Cells
In a study investigating oxidative stress, compounds similar to 2-Chloro... demonstrated significant protective effects against tert-butyl hydroperoxide (tBHP)-induced cell death in HepG2 cells by restoring mitochondrial function and reducing reactive oxygen species (ROS) levels . This suggests that spirocyclic compounds may play a role in mitigating oxidative damage.
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of compounds related to this class against various bacterial strains, highlighting their potential as new antimicrobial agents . The results indicated that structural modifications could enhance their efficacy, warranting further exploration into derivatives of the parent compound.
Comparison with Similar Compounds
Chemical Structure and Properties
- IUPAC Name : 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
- Molecular Formula: C₁₂H₂₀ClNO₂
- Molecular Weight : 245.74 g/mol
- Key Features :
Applications and Relevance This compound is part of a class of spirocyclic amines, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive motifs.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related azaspiro derivatives:
Key Comparative Insights
Spiro Ring Size and Rigidity :
- The 6-azaspiro[3.4]octane core in the target compound provides a medium-sized spiro system, balancing rigidity and flexibility. Smaller spiro systems (e.g., spiro[2.5]octane in AS37315) may limit substituent placement, while larger rings could reduce metabolic stability .
Amino Groups: Compounds like CAS:1420785-78-9 exhibit higher solubility and hydrogen-bonding capacity, making them suitable for targeting polar binding sites .
Biological Activity :
- The naphthyridine-containing analog () demonstrates the integration of spiro systems into complex scaffolds for antibiotic development, likely targeting DNA gyrase or topoisomerase IV .
- The target compound’s chloro group may act as a leaving group in nucleophilic substitution reactions, enabling further derivatization .
Synthetic Utility :
- Spiro[2.5]octane derivatives (e.g., AS37315) are often used as rigid fragments in combinatorial chemistry, whereas the target compound’s methoxymethyl group could serve as a protective or directing group in synthesis .
Research Findings and Validation
- Crystallographic Validation : Tools like SHELX and ORTEP-3 () are critical for confirming spirocyclic structures. The target compound’s stereochemistry and bond angles would require such validation to ensure synthetic accuracy .
- Structure-Activity Relationships (SAR) : The diversity of substituents in azaspiro compounds () highlights the need for systematic SAR studies to optimize pharmacokinetic and pharmacodynamic properties.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one typically follows a multi-step route that involves:
- Construction of the 6-azaspiro[3.4]octane core.
- Introduction of the methoxymethyl substituent at the 8-position of the spiro ring.
- Functionalization of the propan-1-one moiety with a chloro substituent at the 2-position.
The synthetic approach generally starts from readily available starting materials and utilizes classical organic reactions such as nucleophilic substitution, annulation, and ketone functional group transformations.
Synthesis of the 6-Azaspiro[3.4]octane Core
The 6-azaspiro[3.4]octane scaffold is a key structural feature. According to recent literature, three main annulation strategies have been developed for synthesizing 2-azaspiro[3.4]octane derivatives:
- Annulation of the cyclopentane ring : Forming the spirocyclic system by constructing the five-membered ring portion.
- Annulation of the four-membered ring : Two alternative routes focus on building the four-membered ring to complete the spiro system.
All these methods employ conventional chemical transformations and use readily available starting materials, minimizing chromatographic purification steps. The merits and limitations of each route vary in terms of yield, reaction conditions, and scalability.
Introduction of the Methoxymethyl Group
The methoxymethyl substituent at the 8-position is typically introduced via nucleophilic substitution reactions. The presence of the chloro group on the propanone moiety facilitates such substitution due to its good leaving group ability. Methoxymethylation can be achieved by reacting suitable precursors with methoxymethyl reagents under controlled conditions to ensure regioselectivity and maintain the integrity of the spirocyclic core.
Functionalization of the Propan-1-one Moiety
The propan-1-one group bearing the chloro substituent at the 2-position is introduced through acylation or halogenation reactions. The carbonyl group allows for typical ketone chemistry, including enolate formation and subsequent electrophilic halogenation to install the chloro substituent. This step is critical as it defines the compound’s reactivity and potential biological activity.
Representative Synthetic Route Summary
Research Findings and Analysis
- The compound’s unique combination of functional groups and spirocyclic structure distinguishes it from analogues such as 3-amino or 2-chloro derivatives with ethoxy or hydroxymethyl groups, which exhibit differing biological activities (e.g., antimicrobial, antioxidant).
- The chloro substituent enables further chemical modifications through nucleophilic substitution, enhancing the compound’s versatility as a synthetic intermediate.
- The synthetic methods emphasize minimal chromatographic purification, favoring scalability and efficiency in medicinal chemistry applications.
- Preliminary biological activity studies suggest potential applications in antimicrobial and antioxidant domains, making the compound a valuable target for pharmaceutical research.
Comparative Table of Related Compounds
| Compound Name | Structural Difference | Preparation Notes | Biological Activity |
|---|---|---|---|
| 3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Amino group replaces chloro | Similar synthetic route, substitution step varies | Antimicrobial activity |
| 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Ethoxy group replaces methoxy | Similar synthetic approach with ethoxymethylation | Potentially similar bioactivity |
| 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Hydroxymethyl group replaces methoxy | Hydroxymethylation step differs | Antioxidant properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling a spirocyclic amine precursor with a chlorinated ketone derivative. For example, tert-butyl-protected intermediates (e.g., tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate) can be deprotected under acidic conditions (e.g., TFA in CH₂Cl₂) and subsequently reacted with β-chloroketones. Intermediates should be characterized via LC-MS for purity and NMR (¹H/¹³C) to confirm regiochemistry and functional group integrity .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for molecular formula validation. Nuclear Overhauser Effect Spectroscopy (NOESY) can resolve spatial proximities in the spirocyclic core, while ¹H-¹³C HSQC and HMBC NMR experiments elucidate connectivity, particularly for the methoxymethyl substituent. IR spectroscopy verifies carbonyl (C=O) and C-Cl stretches .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer : Use nitrile gloves inspected for integrity and a face shield compliant with EN 166 standards. Work under fume hoods to avoid inhalation. Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloro-ketone moiety. Dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., poor R-factor convergence) may arise from disorder in the methoxymethyl group. Use SHELXL’s rigid-bond restraint (RIGU) to model thermal motion and PART instructions to handle partial occupancy. Validate with the ADDSYM algorithm in PLATON to detect missed symmetry .
Q. What strategies optimize stereochemical purity in the spirocyclic core during synthesis?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., Purospher® STAR Columns) can separate enantiomers post-synthesis. For asymmetric synthesis, employ Evans’ oxazolidinone auxiliaries or Sharpless epoxidation to control stereochemistry. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents in NMR .
Q. How can computational methods predict reactivity in novel reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic attacks on the carbonyl group. Leverage REAXYS and Pistachio databases to predict metabolic pathways or regioselectivity in cross-coupling reactions. Molecular dynamics simulations assess solvent effects on conformational stability .
Q. What are the challenges in validating structural data against high-resolution crystallographic models?
- Methodological Answer : Twinning or pseudo-symmetry in crystals can distort refinement. Use SHELXD for twin-law identification and refine with HKLF5 format in SHELXL. Cross-validate with the CIF-check tool in CheckCIF to flag ADDSYM alerts or underestimated σ bonds .
Q. How do solvent polarity and temperature influence the compound’s conformational dynamics?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ tracks ring-flipping in the azaspiro system. Solvatochromic shifts in UV-Vis spectra (e.g., in acetonitrile vs. toluene) correlate with dipole moment changes. MD simulations with explicit solvent models (e.g., OPLS-AA) quantify free-energy barriers for chair-boat transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
